molecular formula C15H14O4 B14910446 Benzyl 2-hydroxy-3-methoxybenzoate

Benzyl 2-hydroxy-3-methoxybenzoate

Cat. No.: B14910446
M. Wt: 258.27 g/mol
InChI Key: DUSVPISSQIITNL-UHFFFAOYSA-N
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Description

Benzyl 2-hydroxy-3-methoxybenzoate is an organic compound with the molecular formula C15H14O4. It is a derivative of benzoic acid, where the benzyl group is attached to the carboxyl group, and the aromatic ring is substituted with a hydroxyl group at the 2-position and a methoxy group at the 3-position. This compound is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 2-hydroxy-3-methoxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxy-3-methoxybenzoic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of lipase-catalyzed transesterification reactions. This method offers the advantage of being solvent-free and environmentally friendly. Immobilized lipase B from Candida antarctica (Novozym 435) is often used as the catalyst, and the reaction is carried out in vacuo with fatty alcohols .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-hydroxy-3-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Halogenated or nitrated this compound.

Scientific Research Applications

Benzyl 2-hydroxy-3-methoxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl 2-hydroxy-3-methoxybenzoate involves its interaction with cellular components. The hydroxyl and methoxy groups on the aromatic ring contribute to its biological activity. The compound can exert toxic effects on the nervous system of parasites, leading to their death . Additionally, its antioxidant properties help in scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 2-hydroxy-6-methoxybenzoate: Similar structure but with the methoxy group at the 6-position.

    Methyl 3-methoxysalicylate: A methyl ester derivative with similar functional groups.

    Benzyl benzoate: Lacks the hydroxyl and methoxy groups but shares the benzyl ester structure.

Uniqueness

Benzyl 2-hydroxy-3-methoxybenzoate is unique due to the specific positioning of the hydroxyl and methoxy groups on the aromatic ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

benzyl 2-hydroxy-3-methoxybenzoate

InChI

InChI=1S/C15H14O4/c1-18-13-9-5-8-12(14(13)16)15(17)19-10-11-6-3-2-4-7-11/h2-9,16H,10H2,1H3

InChI Key

DUSVPISSQIITNL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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